molecular formula C12H14O2 B069143 3-((Benzyloxy)methyl)cyclobutanone CAS No. 172324-67-3

3-((Benzyloxy)methyl)cyclobutanone

Cat. No.: B069143
CAS No.: 172324-67-3
M. Wt: 190.24 g/mol
InChI Key: FHBBBGYOVFMVIB-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)cyclobutanone is an organic compound with the molecular formula C12H14O2 It is a cyclobutanone derivative where a benzyloxy group is attached to the methyl group at the third position of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-((Benzyloxy)methyl)cyclobutanone can be achieved through several synthetic routes. One common method involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by cyclization to form the cyclobutanone ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of readily available and cost-effective raw materials, such as 3-dibromo-2,2-dimethoxypropane, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)cyclobutanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-((Benzyloxy)methyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)cyclobutanone involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Benzyloxy)methyl)cyclobutanone is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBBBGYOVFMVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473740
Record name 3-((Benzyloxy)methyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172324-67-3
Record name 3-((Benzyloxy)methyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(benzyloxy)methyl]cyclobutan-1-one
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Synthesis routes and methods I

Procedure details

To a diethyl ether (100 mL) solution of allyl benzyl ether (11.1 g, 75.0 mmol), was added zinc copper couple (74.5 g, 33.0 mmol) while stirring at room temperature, a dimethoxyethane (100 mL) solution of trichloroacetyl chloride (43.6 mL, 375 mmol) was added dropwise, and the mixture was stirred at mom temperature for six hours. The reaction mixture was poured into ice-cooled aqueous sodium hydrogencarbonate (500 mL), extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The mixture was filtered and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=15/1). The obtained dichloro product was dissolved in methanol (200 mL), ammonium chloride (20.0 g, 375 mmol) was added and zinc powder (30.0 g, 450 mmol) was added little by little while vigorously stirring. After the reaction was completed, the insoluble matters were filtered off with Celite, the filtrate was distilled off under reduced pressure. Water was added to the residue, which was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=15/1 then 12/1) to obtain the title compound (7.20 g, 37.9 mmol).
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500 mL
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20 g
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30 g
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n-heptane ethyl acetate
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43.6 mL
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100 mL
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11.1 g
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74.5 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirring solution of [(3,3-dimethoxy-cyclobutyl)methoxymethyl]-benzene (13.0 g, 55.1 mmol) in 200 mL of a mixture of acetone:water (3:1) was added p-toluenesulfonic acid mono hydrate (2.1 g, 11.0 mmol). The reaction mixture was heated to 65 C for 45 minutes. Both TLC and GS/MS analysis indicated complete consumption of starting material. The reaction was cooled to room temperature and then the acetone was removed under reduced pressure. The resulting mixture was diluted with ethyl acetate and washed with an aqueous solution 5% NaOH. The layers were separated and the organic layer was dried over magnesium sulfate, filtered through a fritted funnel and then concentrated under reduced pressure. Purification of this material was accomplished by flash chromatography using a Biotage Column 75 small, eluting with a 10% EtOAc/hexanes. The product containing fractions were collected and concentrated under reduced pressure to yield the title compound (6.0 g, 58% yield) as a colorless oil.
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13 g
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2.1 g
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mixture
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200 mL
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58%

Synthesis routes and methods IV

Procedure details

Into a 200 ml four-necked flask, copper(II) acetate monohydrate (0.16 g) was added and dissolved in 5 ml of acetic acid. Zinc powder (2.8 g) was added to this solution, and after allowing the mixture to stir for 90 seconds, decantation was carried out. Acetic acid (1 ml) was added to the residue and decantation was repeated five times. Dry diethyl ether (6 ml) was added to the residue and decantation was repeated three times. The atmosphere in the reaction vessel was completely replaced with argon gas by operating a three-way stopcock that was connected to an aspirator. Allyl benzyl ether 6.3 g (6.3 ml, 40.5 mmol) dissolved in 60 ml of dry diethyl ether was placed in this reaction vessel. Trichloroacetyl chloride 5.0 ml (45 mmol) and phosphoryl trichloride 4.1 ml (45 mmol) that were dissolved in 40 ml of dry diethyl ether were added dropwise to the above solution over a period of one hour. This reaction solution was refluxed and stirred for 21 hours. After the reaction solution was returned to room temperature, it was filtered. The filtrate was quenched by the addition of water and washed with water and brine. The organic layer was dehydrated over anhydrous sodium sulfate and then concentrated. Acetic acid (33 ml) and zinc powder (13.3 g) were added to the residue, and the mixture was stirred under reflux for 4 hours. This reaction solution was filtered and the filtrate was concentrated. This residue was dissolved in ethyl acetate, and zinc powder precipitated upon neutralization with a saturated NaHCO3 solution was separated by filtration using Celite. The filtrate was separated into two layers and washed with a saturated NaHCO3 solution and brine. The organic layer was dehydrated over sodium sulfate and then concentrated. The unreacted allyl benzyl ether was removed by evaporation under reduced pressure in a glass tube oven. The residue was purified by silica gel chromatography (toluene:ethyl acetate=96:4) to obtain 3-(benzyloxymethyl)cyclobutanone (2.41 g, 29%) as a clear oil. A clear oil: b.p. 115° C./1.0 mmHg. (TLC; Rf=0.20 (G):(M))
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1 mL
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6.3 mL
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60 mL
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5 mL
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4.1 mL
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40 mL
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5 mL
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0.16 g
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2.8 g
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6 mL
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Synthesis routes and methods V

Procedure details

In the above formulae, Bn is a benzyl group. First, copper(II) acetate monohydrate is dissolved in acetic acid, zinc powder is added to this solution, and allyl benzyl ether dissolved in dry diethyl ether was added thereto. Trichloroacetyl chloride and phosphoryl trichloride dissolved in dry diethyl ether are added dropwise to the solution. The reaction solution is refluxed, stirred, returned to room temperature, and filtered. The filtrate is washed, dehydrated, concentrated, and then to the residue are added acetic acid and zinc powder, followed by stirring under reflux. After the reaction solution is filtered, the filtrate is concentrated, the residue is dissolved in ethyl acetate, and zinc powder precipitated upon neutralization is filtered off. This filtrate is separated, washed with saturated NaHCO3 solution and brine, and the organic phase is dehydrated, concentrated, and evaporated under reduced pressure to remove the unreacted allyl benzyl ether, thereby to obtain 3-(benzyloxymethyl)cyclobutanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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